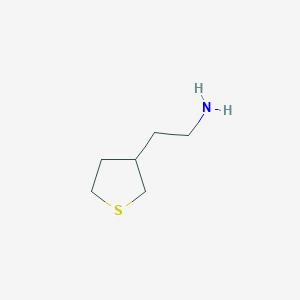
2-(Tetrahydrothiophen-3-yl)ethan-1-amine
Übersicht
Beschreibung
2-(Tetrahydrothiophen-3-yl)ethan-1-amine, also known as THTPE, is a heterocyclic compound that has been widely studied for its potential applications in the pharmaceutical and biotechnological industries. This compound is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom in its ring structure. It is a colorless, odorless solid with a melting point of 115-117°C and a boiling point of 145-147°C. THTPE has been extensively researched due to its unique physical and chemical properties, which make it an ideal candidate for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as 2-(Tetrahydrothiophen-3-yl)ethan-1-amine, have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth and proliferation of cancer cells. Research has been directed towards synthesizing thiophene analogs that exhibit selective toxicity towards cancerous cells while sparing healthy ones .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules are significant in the development of organic semiconductors. These compounds can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for use in flexible, lightweight, and cost-effective electronic devices .
Pharmaceutical Applications: Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them valuable in pharmaceutical applications. Compounds like 2-(Tetrahydrothiophen-3-yl)ethan-1-amine can be utilized to develop nonsteroidal anti-inflammatory drugs (NSAIDs), offering an alternative to traditional anti-inflammatory medications with potentially fewer side effects .
Antimicrobial Activity
Thiophene derivatives have shown promising results as antimicrobial agents. Their ability to disrupt microbial cell walls and interfere with essential bacterial enzymes makes them candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. They can form protective layers on metal surfaces, preventing or slowing down the corrosion process. This application is crucial in extending the life of metal structures and components in various industries .
Enzyme Inhibition: Pancreatic Lipase Inhibitors
Thiophene derivatives have been identified as potential pancreatic lipase inhibitors, which can be used in the treatment of obesity. By inhibiting the enzyme responsible for fat digestion, these compounds can reduce the absorption of dietary fats, aiding in weight management .
Organic Synthesis: Heterocyclization Reactions
In organic synthesis, thiophene derivatives are used in heterocyclization reactions to create complex organic molecules. These reactions are fundamental in synthesizing various biologically active compounds, including pharmaceuticals and agrochemicals .
Analytical Chemistry: High-Throughput Screening
Thiophene derivatives are also utilized in analytical chemistry for high-throughput screening methods. These compounds can participate in colorimetric analyses and fluorescence-based assays, aiding in the rapid screening of enzymes and other biological molecules .
Eigenschaften
IUPAC Name |
2-(thiolan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELYPMBPVVZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydrothiophen-3-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




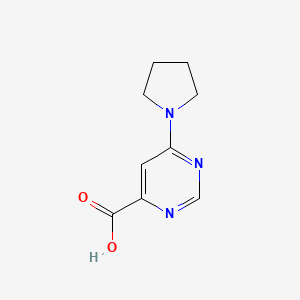
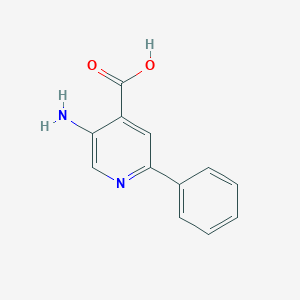

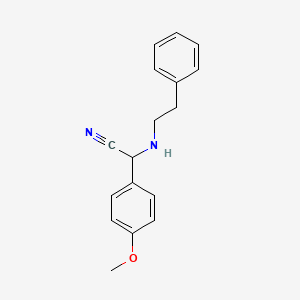
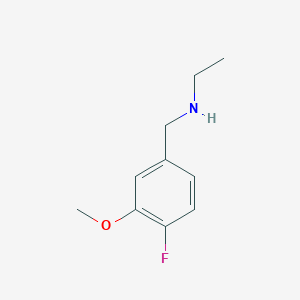
![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)




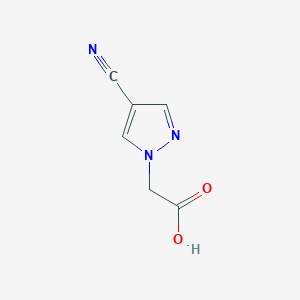
![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)
